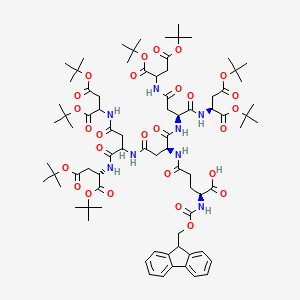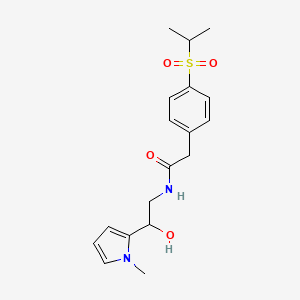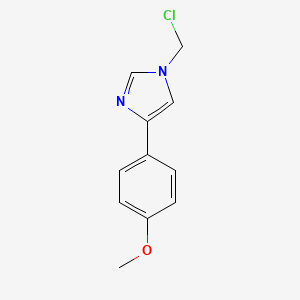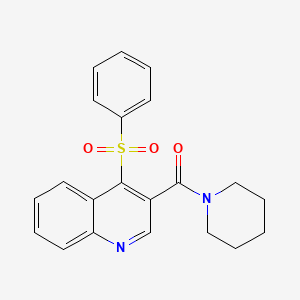
Fmoc-Glu(AspG3)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Fmoc-Glu(AspG3)-OH” is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid derivative. It is a modified form of glutamic acid, where the side chain contains an aspartic acid tripeptide sequence. The Fmoc group is commonly used in peptide synthesis to protect the amino group, allowing for selective deprotection and further functionalization. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Glu(AspG3)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of glutamic acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting glutamic acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Aspartic Acid Tripeptide: The aspartic acid tripeptide sequence is synthesized separately using standard peptide coupling reactions. Each aspartic acid residue is sequentially coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling of the Tripeptide to Glutamic Acid: The synthesized aspartic acid tripeptide is then coupled to the protected glutamic acid using similar peptide coupling reagents.
Deprotection: The final compound, this compound, is obtained by deprotecting the side-chain protecting groups under acidic conditions, while the Fmoc group remains intact.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient production and easy purification of the final product.
化学反应分析
Types of Reactions
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.
Coupling Reactions: The free amino group can undergo further peptide coupling reactions to form longer peptide chains.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling.
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Extended Peptides: Coupling reactions result in the formation of longer peptide chains.
Hydrolyzed Products: Hydrolysis yields the individual amino acids or smaller peptide fragments.
科学研究应用
Chemistry
Fmoc-Glu(AspG3)-OH is widely used in the synthesis of complex peptides and proteins. Its stability and ease of deprotection make it an essential building block in peptide chemistry.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a model compound for understanding the behavior of glutamic acid and aspartic acid residues in proteins.
Medicine
This compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to form stable peptide bonds makes it valuable in designing peptide mimetics and inhibitors.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also employed in the production of diagnostic peptides and biomaterials.
作用机制
The mechanism of action of Fmoc-Glu(AspG3)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during peptide coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions, allowing for the sequential addition of amino acids to form longer peptide chains. The aspartic acid tripeptide sequence in the side chain can interact with other amino acids or proteins, influencing the overall structure and function of the synthesized peptide.
相似化合物的比较
Similar Compounds
Fmoc-Glu-OH: A simpler derivative of glutamic acid without the aspartic acid tripeptide sequence.
Fmoc-Asp-OH: An Fmoc-protected aspartic acid derivative.
Fmoc-Glu(Asp)-OH: A derivative with a single aspartic acid residue in the side chain.
Uniqueness
Fmoc-Glu(AspG3)-OH is unique due to the presence of the aspartic acid tripeptide sequence in the side chain. This sequence can introduce additional functional groups and interactions, making it a versatile building block in peptide synthesis. The compound’s ability to form stable peptide bonds and its ease of deprotection further enhance its utility in various scientific and industrial applications.
属性
IUPAC Name |
(2S)-5-[[(2S)-1-[[(2S)-4-[[1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobutan-2-yl]amino]-1-[[(2S)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[4-[[1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobutan-2-yl]amino]-1-[[(2S)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H118N8O27/c1-73(2,3)108-60(93)38-52(68(102)112-77(13,14)15)83-58(91)36-50(65(98)86-54(70(104)114-79(19,20)21)40-62(95)110-75(7,8)9)82-57(90)35-49(81-56(89)34-33-48(67(100)101)88-72(106)107-42-47-45-31-27-25-29-43(45)44-30-26-28-32-46(44)47)64(97)85-51(66(99)87-55(71(105)115-80(22,23)24)41-63(96)111-76(10,11)12)37-59(92)84-53(69(103)113-78(16,17)18)39-61(94)109-74(4,5)6/h25-32,47-55H,33-42H2,1-24H3,(H,81,89)(H,82,90)(H,83,91)(H,84,92)(H,85,97)(H,86,98)(H,87,99)(H,88,106)(H,100,101)/t48-,49-,50?,51-,52?,53?,54-,55-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIWTRCSQCJVJZ-PKBBHHQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)CC(C(=O)NC(CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)CC(C(=O)NC(CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)NC(CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)NC(=O)[C@H](CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)[C@H](CC(=O)NC(CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H118N8O27 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1623.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/structure/B2438473.png)

![(Z)-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2438475.png)
![2-(1-Prop-2-enoylpiperidine-4-carbonyl)-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one](/img/structure/B2438476.png)
![3-(4-Fluorophenyl)-5-{1-[3-(2-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2438478.png)
![Ethyl 5-(4-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2438480.png)
![1-(4-chlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2438484.png)
![2,3-DIMETHOXY-N-[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]BENZAMIDE](/img/structure/B2438486.png)
![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide](/img/new.no-structure.jpg)


![N-(3,4-DIMETHOXYPHENYL)-2-({3-PHENYL-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2438494.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]acetamide](/img/structure/B2438495.png)

